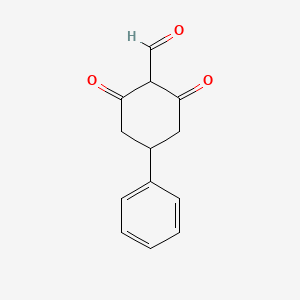
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by a cyclohexane ring substituted with a phenyl group and two oxo groups at positions 2 and 6, along with an aldehyde group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2,6-Dioxo-4-phenylcyclohexane-1-carboxylic acid.
Reduction: 2,6-Dioxo-4-phenylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-4-methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
2,6-Dioxo-4-ethylcyclohexane-1-carbaldehyde: Similar structure but with an ethyl group instead of a phenyl group.
2,6-Dioxo-4-isopropylcyclohexane-1-carbaldehyde: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
2,6-Dioxo-4-phenylcyclohexane-1-carbaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
131248-67-4 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2,6-dioxo-4-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c14-8-11-12(15)6-10(7-13(11)16)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
ZGTZMJDFXLGUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


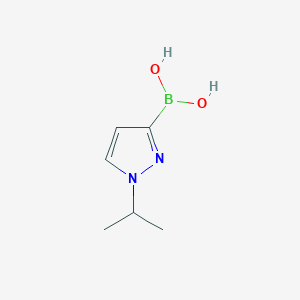
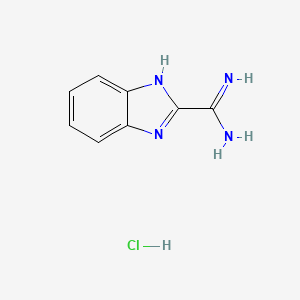


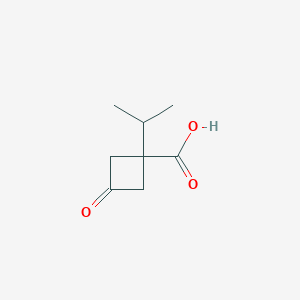
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
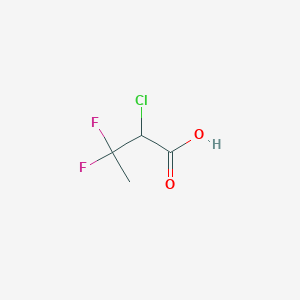
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
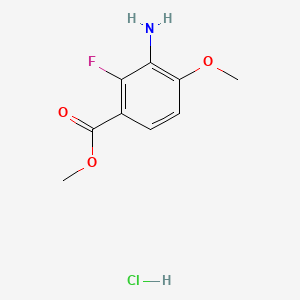
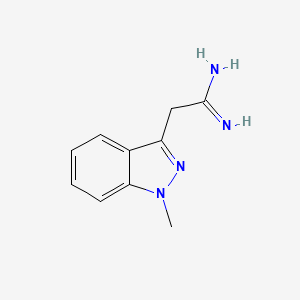
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
